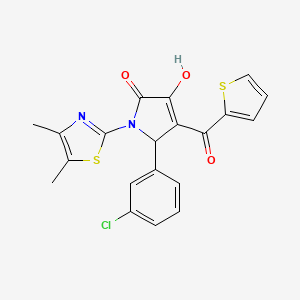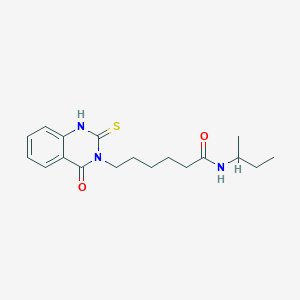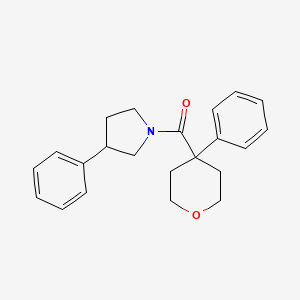
1-Prop-2-ynylpiperidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-ynylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2375258-81-2 . It has a molecular weight of 203.67 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C9H13NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 203.67 .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride's derivatives have been investigated for their synthesis methods and antimicrobial activities. Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. The antimicrobial activity of these synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Bioconjugation and Chemical Synthesis
The mechanism of amide formation by carbodiimide for bioconjugation in aqueous media involves the reaction between carboxylic acid and amine, which is relevant for derivatives of 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride. Nakajima and Ikada (1995) utilized 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) to study amide formation, providing insight into bioconjugation methods that could be applied to 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride derivatives for developing bioconjugate materials or pharmaceuticals (Nakajima & Ikada, 1995).
Propionic Acid Recovery and Application
Although not directly mentioning 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride, research on the recovery of propionic acid (a carboxylic acid similar in function to the carboxylic acid component of 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride) from aqueous phase by reactive extraction could provide insights into separation and purification techniques applicable in the synthesis and application of 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride in various industries. Keshav, Chand, and Wasewar (2009) investigated the extraction of propionic acid using Aliquat 336 in different diluents, which can be relevant for optimizing the production and purification processes of similar compounds (Keshav, Chand, & Wasewar, 2009).
Chemical Engineering and Material Science Applications
The study of amino acid-based imidazolium zwitterions as novel and green corrosion inhibitors for mild steel by Srivastava et al. (2017) presents an innovative application of carboxylic acid derivatives in material science. While this research does not directly relate to 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride, it underscores the potential of carboxylic acid derivatives in developing new materials with improved properties. The synthesis and characterization of such compounds could inspire similar applications for 1-Prop-2-ynylpiperidine-2-carboxylic acid; hydrochloride derivatives in enhancing material properties or as corrosion inhibitors (Srivastava et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-prop-2-ynylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGUMIHIRWQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)




![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)
